
Aldoxorubicin hydrochloride
Overview
Description
Aldoxorubicin (hydrochloride) is a tumor-targeted doxorubicin conjugate developed by CytRx. This compound is designed to improve the delivery and efficacy of doxorubicin, a well-known chemotherapeutic agent, by targeting tumors more effectively and reducing systemic toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aldoxorubicin (hydrochloride) involves the conjugation of doxorubicin with N-ε-maleimidocaproic acid hydrazide (EMCH). The reaction typically occurs under mild acidic conditions to ensure the stability of the acid-sensitive linker . The process involves the formation of a hydrazone bond between the hydrazide group of EMCH and the ketone group of doxorubicin.
Industrial Production Methods
Industrial production of aldoxorubicin (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Aldoxorubicin (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: The acid-sensitive linker (EMCH) is cleaved in the acidic environment of tumors, releasing free doxorubicin.
Oxidation and Reduction: As a derivative of doxorubicin, aldoxorubicin can participate in redox reactions, particularly involving the quinone moiety of doxorubicin.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (pH < 5) are commonly used to cleave the EMCH linker.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
Scientific Research Applications
Soft-Tissue Sarcoma
Aldoxorubicin has shown significant promise in treating advanced soft-tissue sarcoma. A pivotal phase 2b study compared aldoxorubicin to doxorubicin in patients with metastatic or locally advanced unresectable soft-tissue sarcoma. Key findings include:
- Progression-Free Survival : Patients treated with aldoxorubicin experienced a median progression-free survival of 5.6 months compared to 2.7 months for those receiving doxorubicin (P = .02)【1】.
- Overall Survival : The median overall survival was 15.8 months for aldoxorubicin versus 14.3 months for doxorubicin (P = .21)【1】.
- Tumor Response Rate : The overall tumor response rate was higher with aldoxorubicin (25%) compared to doxorubicin (0%)【1】.
These results indicate that aldoxorubicin may provide superior efficacy in this patient population, warranting further investigation.
Other Solid Tumors
Aldoxorubicin is currently being evaluated in various clinical trials for its effectiveness against other solid tumors, including pancreatic cancer and relapsed or refractory sarcomas. Its unique mechanism allows it to potentially overcome some limitations associated with traditional anthracycline therapies【2】【6】.
Pharmacokinetics
A pharmacokinetic study involving patients with advanced solid tumors revealed that aldoxorubicin can be administered at doses equivalent to those of doxorubicin while maintaining a favorable safety profile. Blood and urine samples were collected to assess drug levels at various time points post-infusion, demonstrating that the new formulation allows for effective dosing with improved reconstitution properties【3】【4】.
Safety Profile
The safety profile of aldoxorubicin has been comparable to that of doxorubicin, with manageable adverse effects primarily related to myelosuppression. Notably, no acute cardiotoxic effects were observed in studies conducted thus far【1】【5】. This aspect is particularly important given the well-known cardiotoxicity associated with long-term use of doxorubicin.
Case Studies
Several case studies have documented the effectiveness of aldoxorubicin in individual patients or small cohorts:
- In a phase 1b/2 study involving patients with soft-tissue sarcoma, a partial response rate was noted in 38% of patients treated with aldoxorubicin【1】.
- Another study reported stable disease rates at 46%, indicating that a significant proportion of patients benefited from treatment【1】.
Mechanism of Action
Aldoxorubicin (hydrochloride) exerts its effects through a unique mechanism:
Binding to Albumin: After administration, aldoxorubicin rapidly binds to endogenous circulating albumin via the EMCH linker.
Tumor Targeting: The albumin-bound aldoxorubicin preferentially accumulates in tumors due to the enhanced permeability and retention effect.
Acidic Cleavage: The acidic environment of the tumor causes the cleavage of the EMCH linker, releasing free doxorubicin at the tumor site.
Cytotoxic Effects: Free doxorubicin intercalates with DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to apoptosis and cell death.
Comparison with Similar Compounds
Aldoxorubicin (hydrochloride) is unique compared to other similar compounds due to its targeted delivery system and reduced systemic toxicity. Similar compounds include:
Doxorubicin: The parent compound, widely used in chemotherapy but associated with significant cardiotoxicity.
Epirubicin: Another anthracycline with a similar mechanism of action but different pharmacokinetic properties.
Daunorubicin: Similar to doxorubicin but primarily used for treating leukemia.
Aldoxorubicin’s uniqueness lies in its ability to deliver doxorubicin specifically to tumor sites, thereby enhancing efficacy and minimizing adverse effects .
Biological Activity
Aldoxorubicin hydrochloride is an innovative prodrug of doxorubicin that has garnered attention for its enhanced therapeutic efficacy and reduced cardiotoxicity. This compound is designed to bind covalently to serum albumin, allowing for targeted delivery to tumor tissues, particularly in cases of advanced solid tumors. This article explores the biological activity of aldoxorubicin, focusing on its pharmacokinetics, clinical efficacy, safety profile, and case studies.
Aldoxorubicin is characterized by a unique mechanism that involves:
- Covalent Binding : Upon entering the bloodstream, aldoxorubicin binds rapidly to the thiol group of cysteine-34 in serum albumin through a pH-sensitive linker. This binding facilitates the accumulation of the drug in tumor tissues due to the enhanced permeability and retention (EPR) effect typical of tumors .
- Targeted Release : The acidic microenvironment of tumors triggers the release of doxorubicin from its conjugate form, allowing for localized cytotoxic effects while minimizing systemic exposure .
Pharmacokinetics
Aldoxorubicin exhibits distinct pharmacokinetic properties that contribute to its effectiveness:
- Half-Life : The mean half-life ranges from 20.1 to 21.1 hours, indicating prolonged circulation time .
- Volume of Distribution : The narrow volume of distribution (3.96–4.08 L/m²) suggests limited extravasation into non-target tissues .
- Clearance Rate : The slow clearance rate (0.136–0.152 L/h/m²) further supports its stability in circulation .
Clinical Efficacy
Clinical trials have demonstrated aldoxorubicin's promising efficacy compared to traditional doxorubicin:
- Phase I and II Trials : Studies have shown that aldoxorubicin leads to higher rates of progression-free survival (PFS) and overall tumor response in patients with advanced soft-tissue sarcoma. For instance, a trial reported a 6-month PFS rate of 46% for aldoxorubicin compared to 23% for doxorubicin (P = .02) .
- Objective Response Rates : In a comparative study, aldoxorubicin achieved an overall tumor response rate of 25%, whereas doxorubicin showed no responses .
Safety Profile
Aldoxorubicin's safety profile is notably favorable:
- Cardiotoxicity : Unlike doxorubicin, which is associated with significant cardiotoxicity, aldoxorubicin has shown no acute cardiac effects in clinical settings, despite some transient elevations in serum troponin levels that were not clinically significant .
- Adverse Effects : Common adverse effects include myelosuppression (e.g., neutropenia), nausea, fatigue, and alopecia. However, these effects are generally manageable and comparable to those observed with doxorubicin .
Case Studies
Several case studies highlight the clinical application and outcomes associated with aldoxorubicin:
- Case Report on Recurrent Pancreatic Cancer : A patient with recurrent metastatic pancreatic cancer received compassionate-use treatment with aldoxorubicin alongside other agents. This multi-agent approach demonstrated potential benefits in disease management, although specific outcomes were not detailed .
Summary Table of Clinical Findings
Study/Trial | Population | Aldoxorubicin Dosage | Response Rate | Median PFS (months) | Median OS (months) |
---|---|---|---|---|---|
Phase I Study | Advanced STS | 350 mg/m² | 38% partial response | 11.25 | 21.71 |
Comparative Study | Metastatic STS | 230 mg/m² | 25% response | 4.80 | 11.25 |
Compassionate Use | Recurrent Pancreatic Cancer | Varies | Not specified | Not specified | Not specified |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which aldoxorubicin hydrochloride exerts its antitumor effects?
this compound is a prodrug of doxorubicin, covalently bound to albumin via an acid-sensitive linker. In acidic tumor microenvironments or lysosomal compartments, the linker hydrolyzes, releasing free doxorubicin. Doxorubicin intercalates DNA, inhibits topoisomerase II (Topo II) by stabilizing DNA-Topo II complexes, and generates reactive oxygen species (ROS), leading to DNA damage and apoptosis . Methodological Insight: Confirm mechanism via in vitro assays (e.g., Topo II inhibition assays) and pH-dependent drug release studies using fluorescence-based detection .
Q. How do researchers quantify aldoxorubicin and its metabolites in biological samples?
High-performance liquid chromatography (HPLC) with UV detection (254 nm) is standard. For example, a mobile phase of water/acetonitrile/ethanol/phosphoric acid (pH 3.6) resolves aldoxorubicin from metabolites like doxorubicinone. Fluorescence assays (ex: 470 nm/em: 590 nm) are also used for sensitive detection in plasma or tissue homogenates . Methodological Insight: Validate assays using spiked matrices and compare retention times/spectral profiles to reference standards .
Q. What preclinical models are suitable for studying aldoxorubicin’s efficacy?
Xenograft models (e.g., A549 lung cancer) are common. Albumin-rich models (e.g., human serum albumin-transgenic mice) better replicate human pharmacokinetics. Orthotopic or metastatic models assess tumor penetration and off-target effects . Methodological Insight: Monitor tumor volume via caliper measurements and confirm drug biodistribution using radiolabeled aldoxorubicin .
Advanced Research Questions
Q. How can researchers address contradictions in aldoxorubicin’s reported efficacy across clinical trials?
Discrepancies (e.g., Phase III sarcoma trials ) may arise from patient heterogeneity, dosing regimens, or biomarker variability. Perform meta-analyses stratified by tumor subtype (e.g., leiomyosarcoma vs. liposarcoma) and correlate outcomes with TOP2A expression or albumin levels . Methodological Insight: Use multivariate Cox regression to adjust for confounders and validate predictive biomarkers via immunohistochemistry .
Q. What experimental designs optimize aldoxorubicin’s delivery in combination therapies?
Synergy with immune checkpoint inhibitors (e.g., PD-L1 inhibitors) is enhanced by aldoxorubicin’s immunogenic cell death induction. In the QUILT-88 trial, aldoxorubicin was combined with N-803 (IL-15 agonist) and radiation. Preclinically, sequential dosing (aldoxorubicin → immunotherapy) maximizes antigen exposure . Methodological Insight: Employ factorial design experiments to test drug sequences and measure cytokine profiles (e.g., IFN-γ) post-treatment .
Q. How does aldoxorubicin’s pharmacokinetics differ in albumin-deficient models, and what are the implications?
Albumin-binding is critical for prolonged circulation. In hypoalbuminemic models, rapid drug clearance reduces efficacy. Use genetic models (e.g., albumin-knockout mice) or nephrotic syndrome-induced hypoalbuminemia to study dose adjustments. Compensatory delivery systems (e.g., liposomal encapsulation) may improve bioavailability . Methodological Insight: Quantify serum albumin via ELISA and model pharmacokinetics using non-compartmental analysis (NCA) .
Q. What strategies mitigate aldoxorubicin-induced cardiotoxicity in long-term studies?
Unlike free doxorubicin, aldoxorubicin’s albumin binding reduces myocardial uptake. Monitor cardiac troponin I (cTnI) and echocardiography in chronic toxicity studies. Co-administration with dexrazoxane (Topo IIβ inhibitor) or ROS scavengers (e.g., coenzyme Q10) may further protect cardiac tissue . Methodological Insight: Conduct histopathological scoring of myocardial fibrosis and quantify mitochondrial DNA damage via qPCR .
Q. Methodological Considerations
- Quality Control : Adhere to FDA guidance for liposomal agents (e.g., in vitro leakage rates, encapsulated drug state) when formulating aldoxorubicin analogs .
- Data Validation : Use orthogonal assays (e.g., LC-MS for quantification, Comet assay for DNA damage) to confirm findings from single-method studies .
Properties
IUPAC Name |
N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+;/t17-,20-,22-,27-,32+,37-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKHWQPYPXRQTM-UKFSEGPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClN4O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361563-03-2 | |
Record name | ALDOXORUBICIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S098K6HGD9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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